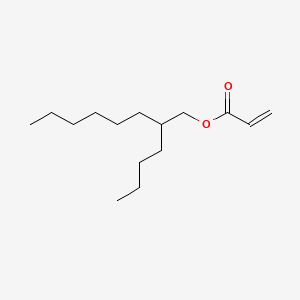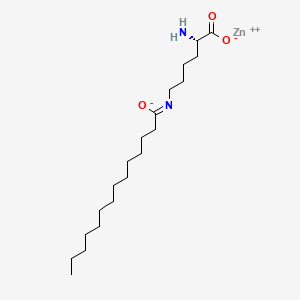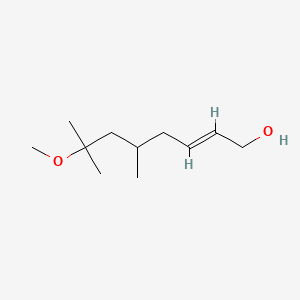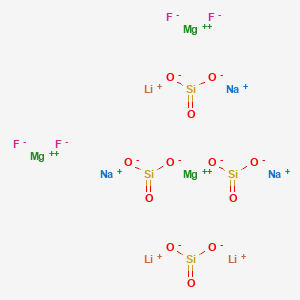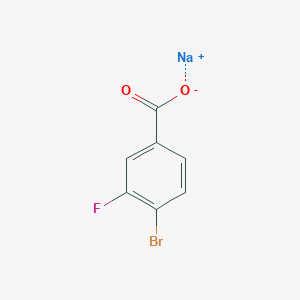![molecular formula C17H12Br3NO B12651051 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide CAS No. 6332-23-6](/img/structure/B12651051.png)
3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 32230 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of NSC 32230 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of precursor chemicals under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Intermediate Steps: The intermediate steps involve further chemical reactions to refine and modify the compound. These steps may include oxidation, reduction, and substitution reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound to achieve the desired purity and structure.
Industrial production methods for NSC 32230 are designed to maximize yield and efficiency. These methods often involve large-scale reactors and continuous processing techniques to ensure consistent quality and output.
Analyse Des Réactions Chimiques
NSC 32230 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Applications De Recherche Scientifique
NSC 32230 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 32230 is used as a reagent in various reactions and as a standard for analytical techniques.
Biology: In biology, the compound is used in studies related to cellular processes and molecular interactions.
Medicine: In medicine, NSC 32230 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: In industry, the compound is used in the production of various materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NSC 32230 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
NSC 32230 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound is known for its stability and reactivity, similar to NSC 32230.
NSC 725776: This compound has similar applications in chemistry and biology.
NSC 724998: This compound is used in similar industrial processes and has comparable chemical properties.
The uniqueness of NSC 32230 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6332-23-6 |
|---|---|
Formule moléculaire |
C17H12Br3NO |
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(3-bromoquinolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C17H12Br2NO.BrH/c18-14-7-5-12(6-8-14)17(21)11-20-10-15(19)9-13-3-1-2-4-16(13)20;/h1-10H,11H2;1H/q+1;/p-1 |
Clé InChI |
XVBNVYVKAGKOKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=[N+]2CC(=O)C3=CC=C(C=C3)Br)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


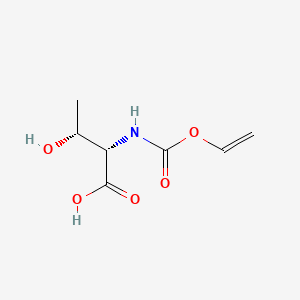
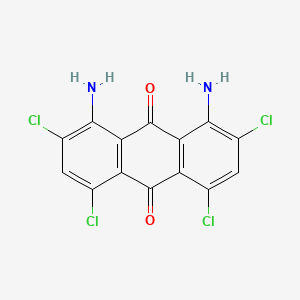

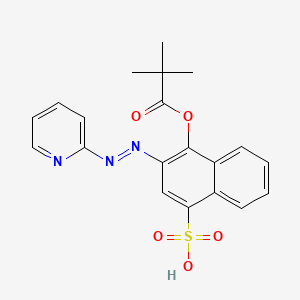

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

